An In-depth Technical Guide to Rhodium(II) Heptafluorobutyrate Dimer (CAS 73755-28-9): Properties, Applications, and Protocols
An In-depth Technical Guide to Rhodium(II) Heptafluorobutyrate Dimer (CAS 73755-28-9): Properties, Applications, and Protocols
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the properties and applications of Rhodium(II) heptafluorobutyrate dimer. It moves beyond a simple recitation of facts to provide field-proven insights into its practical use, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Power of Electrophilicity in Catalysis
Rhodium(II) heptafluorobutyrate dimer, often abbreviated as Rh₂(hfbc)₄, is a highly effective and versatile homogeneous catalyst belonging to the family of dirhodium(II) tetracarboxylates. These complexes are characterized by their distinctive "paddlewheel" structure, where two rhodium atoms are bridged by four carboxylate ligands.
The defining feature of Rh₂(hfbc)₄, and the primary reason for its selection over more common analogues like Rhodium(II) acetate, lies in the profound electron-withdrawing effect of its heptafluorobutyrate ligands. This fluorination significantly increases the Lewis acidity of the rhodium centers, rendering the catalyst exceptionally electrophilic. This enhanced electrophilicity translates into higher reactivity and catalytic turnover, particularly in challenging transformations such as the activation of unreactive C-H bonds. For synthetic chemists, especially in the pharmaceutical industry, this catalyst provides a powerful tool for late-stage functionalization and the efficient construction of complex molecular architectures.
Core Physicochemical and Safety Data
A thorough understanding of a catalyst's physical properties and handling requirements is fundamental to its successful application. The data below is summarized for easy reference.
| Property | Value | Source(s) |
| CAS Number | 73755-28-9 | [1][2][3] |
| Molecular Formula | C₁₆F₂₈O₈Rh₂ | [1][2][4] |
| Molecular Weight | 1057.93 g/mol | [1][2][3] |
| Appearance | Green powder | [1][3][5] |
| Melting Point | >300 °C (decomposes) | [1][2][6] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether). | Inferred from common use in organic synthesis. |
| Purity/Assay | Typically ≥97% | [5] |
Synthesis, Storage, and Handling: A Self-Validating System
Synthesis: The standard preparation involves a ligand exchange reaction, where the acetate groups of Dirhodium(II) tetraacetate are displaced by refluxing in heptafluorobutyric acid, often with the corresponding anhydride to drive the reaction to completion.[1] Understanding this synthesis is crucial as residual acetic or heptafluorobutyric acid can impact catalytic activity.
Storage and Handling Protocol: The integrity of the catalyst is paramount. Rh₂(hfbc)₄ is described as air-stable but is very hygroscopic .[1] Moisture is a critical catalyst poison as water molecules can occupy the axial coordination sites on the rhodium centers, inhibiting substrate binding and deactivating the catalyst.
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Expertise & Experience: Do not store the catalyst in a standard refrigerator or freezer without secondary containment. The temperature cycling can introduce atmospheric moisture.
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Trustworthiness: A self-validating storage system is essential. Store the container tightly sealed within a desiccator containing an active drying agent (e.g., Drierite).[1] For long-term storage, backfill the container with an inert gas like argon or nitrogen before sealing.[1][3] Store this entire apparatus at 2-8°C.[1][3]
Safety Precautions: While specific toxicity data is limited, standard laboratory precautions for handling metal catalysts should be strictly followed.[6]
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Always handle in a well-ventilated fume hood.[6]
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
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Avoid dust formation during transfer.[7] In case of a spill, do not dry-sweep. Carefully collect the material and place it in a sealed container for disposal.[7]
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First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse with water for at least 15 minutes.[6] If inhaled, move to fresh air.[6]
The Catalytic Cycle: Mechanism of Action
Rh₂(hfbc)₄ excels in catalyzing reactions involving the transfer of a carbene moiety from a diazo compound precursor. The general catalytic cycle is a cornerstone of its utility and consists of three primary steps.[8]
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Carbene Formation: The catalyst reacts with the diazo compound. One of the rhodium atoms complexes to the carbon of the diazo group, facilitating the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This generates a highly reactive, electrophilic rhodium-carbene intermediate.[8]
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Carbene Transfer: The rhodium-bound carbene is then transferred to a substrate. This is the product-forming step and can proceed via several pathways, most notably C-H insertion or cyclopropanation of an alkene.
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Catalyst Regeneration: Upon product formation, the catalyst is released and can re-enter the catalytic cycle.
Caption: A robust workflow for a Rh(II)-catalyzed C-H insertion.
Step-by-Step Methodology
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Preparation (The 'Why'): All glassware must be rigorously dried in an oven (>120°C) overnight and cooled under a stream of dry argon or nitrogen. This is a critical step to prevent the introduction of water, which deactivates the hygroscopic catalyst.
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Reaction Setup: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the non-diazo substrate (e.g., 1 mmol) in anhydrous dichloromethane (10 mL). The choice of a chlorinated solvent is key due to its inertness and ability to solubilize the catalyst and substrates. Establish an inert atmosphere using a balloon filled with argon or nitrogen.
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Catalyst Addition: Add Rhodium(II) heptafluorobutyrate dimer (0.005 mmol, 0.5 mol%, ~5.3 mg). The catalyst should dissolve to give a light green solution.
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Diazo Addition (The 'Why'): Dissolve the diazo compound (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (5 mL). This is the most critical step for success. The diazo solution must be added to the reaction mixture slowly over a period of 1-4 hours using a syringe pump.
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Expertise & Experience: Rapid addition of the diazo compound leads to a high instantaneous concentration of the rhodium carbene intermediate. This promotes the primary side reaction: carbene dimerization, where two carbene units react with each other, resulting in low yield of the desired product. Slow addition ensures the carbene reacts with the substrate as it is formed. [9]5. Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional hour. Monitor the consumption of the diazo compound by Thin Layer Chromatography (TLC), looking for the disappearance of its characteristic yellow spot.
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.
Conclusion
Rhodium(II) heptafluorobutyrate dimer is more than just another catalyst; it is a precision tool for modern organic synthesis. Its heightened electrophilicity, a direct result of its perfluorinated ligands, unlocks powerful transformations, most notably the functionalization of C-H bonds. By understanding its properties, adhering to strict handling protocols, and appreciating the mechanistic causality behind its application—particularly the principle of slow diazo addition—researchers can reliably leverage this catalyst to accelerate the synthesis of complex molecules and advance the frontiers of chemical and pharmaceutical development.
References
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American Elements. (n.d.). Rhodium(II) Heptafluorobutyrate Dimer. Retrieved from [Link]
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ChemBK. (2024, April 10). Rhodium(II) perfluorobutyrate dimer. Retrieved from [Link]
- Chuprakov, S., Malik, J. A., Zibinsky, M., & Fokin, V. V. (2011). Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes. Journal of the American Chemical Society, 133(27), 10352–10355.
- Royal Society of Chemistry. (2013). Rhodium(II)-catalysed intramolecular C–H insertion α- to oxygen. Organic & Biomolecular Chemistry.
- Wei, B., Sharland, J. C., Lin, P., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
- Hansen, J. H., Gregg, T. M., & Davies, H. M. L. (2010). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Organic letters, 12(19), 4332–4335.
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